

Application Notes and Protocols for Assessing CP-628006 Efficacy on G551D-CFTR

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|----------------------|-----------|-----------|
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For Researchers, Scientists, and Drug Development Professionals

Introduction

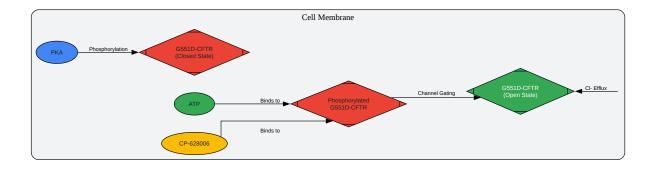
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis
Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and
bicarbonate channel. The G551D mutation, a Class III gating mutation, results in a CFTR
protein that is correctly trafficked to the cell surface but exhibits a severe defect in channel
gating, leading to a non-functional protein. **CP-628006** is a novel small molecule CFTR
potentiator designed to restore the function of mutated CFTR proteins. Unlike the wellcharacterized potentiator ivacaftor, which promotes ATP-independent channel gating, **CP-628006** has a distinct mechanism of action, restoring ATP-dependent gating to the G551DCFTR channel.[1][2] This document provides detailed application notes and protocols for
assessing the efficacy of **CP-628006** on G551D-CFTR, aimed at researchers, scientists, and
drug development professionals.

Mechanism of Action of CP-628006 on G551D-CFTR

The G551D mutation in the CFTR protein impairs the ability of ATP to bind and hydrolyze, which is a critical step for channel opening. **CP-628006** acts as a potentiator by directly interacting with the G551D-CFTR protein to increase the probability of channel opening in the presence of ATP.[2][3] This restoration of ATP-dependent gating is a key differentiator from ivacaftor.[1][2] The efficacy of **CP-628006** is typically evaluated by measuring the increase in CFTR-mediated chloride conductance in response to the compound.



Signaling Pathway Diagram



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Caption: Potentiation of G551D-CFTR by CP-628006.

Data Presentation: Efficacy of CP-628006 on G551D-CFTR

The following tables summarize the quantitative data on the efficacy of **CP-628006** in potentiating G551D-CFTR function, with comparisons to ivacaftor where available.

Table 1: Potency (EC50) of CP-628006 and Ivacaftor on G551D-CFTR



| Compound | Cell Type | Assay | EC50 (μM) | Reference |
|-----------|--|-----------------------------------|-----------|-----------|
| CP-628006 | FRT expressing G551D-CFTR | Apical CI ⁻ Current | ~1 | [4] |
| Ivacaftor | FRT expressing G551D-CFTR | Apical CI ⁻ Current | ~0.1 | [4] |
| CP-628006 | Human Bronchial Epithelial (F508del/G551D) | Short-Circuit Current (Isc) | ~0.2 | [4] |
| Ivacaftor | Human Bronchial Epithelial (F508del/G551D) | Short-Circuit Current (Isc) | ~0.02 | [4] |

Table 2: Maximal Efficacy of CP-628006 and Ivacaftor on G551D-CFTR

| Compound | Cell Type | Assay | Maximal Efficacy (% of Ivacaftor) | Reference |
|-----------|--|-----------------------------------|---|-----------|
| CP-628006 | FRT expressing G551D-CFTR | Apical CI ⁻ Current | ~60% | [4] |
| CP-628006 | Human Bronchial Epithelial (F508del/G551D) | Short-Circuit Current (Isc) | ~80% | [4] |

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of **CP-628006** on G551D-CFTR are provided below.

Ussing Chamber Electrophysiology

The Ussing chamber assay is the gold standard for measuring ion transport across epithelial monolayers. It allows for the direct measurement of short-circuit current (Isc), which reflects the net ion movement across the epithelium.



Experimental Workflow



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Caption: Ussing Chamber Experimental Workflow.

Protocol:

- Cell Culture: Culture Fischer Rat Thyroid (FRT) cells stably expressing G551D-CFTR or primary human bronchial epithelial (hBE) cells from a G551D patient on permeable supports (e.g., Transwell®) until a confluent and polarized monolayer is formed.[5]
- Chamber Setup: Mount the permeable supports in an Ussing chamber system. Fill both the apical and basolateral chambers with symmetrical Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose) and maintain at 37°C, gassed with 95% O2/5% CO2.[6][7]
- Equilibration and Baseline: Allow the system to equilibrate for 15-20 minutes. Measure the baseline short-circuit current (Isc).
- ENaC Inhibition: Add amiloride (100 μ M) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.[5]
- CFTR Activation: Add a cAMP agonist, such as forskolin (10 μ M), to the apical chamber to activate CFTR.[6]
- Potentiator Addition: Add CP-628006 at various concentrations to the apical chamber to assess its potentiation effect on the G551D-CFTR mediated current.
- CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor, such as
 CFTRinh-172 (10 μM), to the apical chamber to confirm that the measured current is CFTR-



dependent.[5]

 Data Analysis: The change in Isc in response to CP-628006 is measured and used to determine the potency (EC50) and efficacy of the compound.

Patch-Clamp Electrophysiology

Patch-clamp is a powerful technique to study the activity of individual ion channels. The insideout patch configuration is particularly useful for studying the direct effects of compounds on the CFTR channel.

Experimental Workflow



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Caption: Patch-Clamp Experimental Workflow.

Protocol:

- Cell Culture: Culture HEK293 cells transiently or stably expressing G551D-CFTR on glass coverslips.
- Pipette and Solutions: Pull patch pipettes from borosilicate glass and fill with an intracellular solution (e.g., 140 mM N-methyl-D-glucamine-Cl, 5 mM MgCl2, 1 mM EGTA, 10 mM TES, pH 7.2). The extracellular (bath) solution should contain (e.g., 140 mM NMDG-Cl, 5 mM MgCl2, 10 mM TES, pH 7.2).[8]
- Seal Formation and Excision: Obtain a high-resistance (>1 GΩ) seal between the pipette tip
 and the cell membrane. Gently pull the pipette away from the cell to excise a patch of
 membrane in the inside-out configuration.[9]



- Recording: Clamp the membrane potential at a fixed value (e.g., -50 mV).[8]
- Channel Activation: Add PKA (catalytic subunit, e.g., 75 nM) and MgATP (e.g., 1 mM) to the bath solution to phosphorylate and activate the CFTR channels.[8]
- Compound Application: Perfuse the bath with solutions containing different concentrations of CP-628006.
- Data Acquisition and Analysis: Record single-channel currents. Analyze the data to determine the channel open probability (Po), which is the fraction of time the channel is in the open state. An increase in Po indicates potentiation of channel activity.

lodide Efflux Assay

The iodide efflux assay is a fluorescence-based functional assay that measures CFTR channel activity by monitoring the rate of iodide efflux from cells.

Experimental Workflow



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Caption: Iodide Efflux Assay Workflow.

Protocol:

- Cell Culture: Plate FRT cells co-expressing G551D-CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) in 96-well plates and grow to confluence.
- lodide Loading: Wash the cells with a chloride-free buffer (e.g., containing nitrate salts). Load the cells with iodide by incubating them in a buffer containing sodium iodide (e.g., 137 mM



NaI, 4.5 mM KH2PO4, 1.2 mM MgSO4, 1.2 mM Ca(gluconate)2, 10 mM glucose, 10 mM HEPES, pH 7.2) for 1 hour at 37°C.[1]

- Assay: Wash the cells with an iodide-free buffer to remove extracellular iodide.
- Fluorescence Measurement: Measure the baseline YFP fluorescence using a fluorescence plate reader.
- Stimulation and Measurement: Add an iodide-free buffer containing a cAMP agonist (e.g., 10 μM forskolin) and varying concentrations of **CP-628006**. Immediately start monitoring the YFP fluorescence quenching as iodide leaves the cell. The rate of fluorescence quenching is proportional to the CFTR channel activity.[10]
- Data Analysis: Calculate the initial rate of iodide efflux for each concentration of CP-628006.
 Plot the rates against the compound concentration to generate a dose-response curve and determine the EC50.

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the efficacy of the CFTR potentiator **CP-628006** on the G551D-CFTR mutation. By employing a combination of electrophysiological and functional assays, researchers can obtain robust and reproducible data to characterize the potency and efficacy of this and other novel CFTR modulators. The distinct, ATP-dependent mechanism of **CP-628006** highlights the potential for developing new therapeutic strategies for individuals with cystic fibrosis.

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